Desmethylolanzapine dihydrochloride

Description

BenchChem offers high-quality Desmethylolanzapine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desmethylolanzapine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

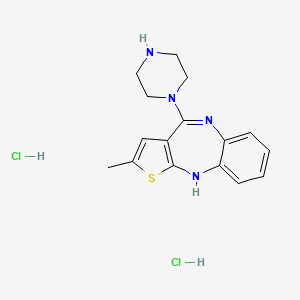

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H20Cl2N4S |

|---|---|

Molecular Weight |

371.3 g/mol |

IUPAC Name |

2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine;dihydrochloride |

InChI |

InChI=1S/C16H18N4S.2ClH/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11;;/h2-5,10,17,19H,6-9H2,1H3;2*1H |

InChI Key |

XGWRUWDADADOIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Desmethylolanzapine dihydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylolanzapine, also known as N-desmethylolanzapine, is the primary and major active metabolite of the atypical antipsychotic drug olanzapine.[1][2] Olanzapine is widely prescribed for the treatment of schizophrenia and bipolar disorder.[2] The formation of desmethylolanzapine occurs in the liver primarily through oxidative metabolism catalyzed by the cytochrome P450 isoform CYP1A2.[3][4] As a significant circulating metabolite, understanding the chemical and pharmacological properties of desmethylolanzapine is crucial for a comprehensive understanding of olanzapine's overall clinical profile, including its therapeutic effects and potential for adverse reactions. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analytical methodologies related to Desmethylolanzapine Dihydrochloride, a stable salt form suitable for research and analytical purposes.

Chemical Structure and Physicochemical Properties

Desmethylolanzapine dihydrochloride is the hydrochloride salt of 2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][5][6]benzodiazepine. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it suitable for use as a certified reference standard in analytical applications.[2]

Chemical Structure:

Figure 1: Chemical Structure of Desmethylolanzapine Dihydrochloride.

Physicochemical Properties:

A summary of the key physicochemical properties of Desmethylolanzapine and its dihydrochloride salt is presented in the table below.

| Property | Value | Source |

| Chemical Name | 2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][5][6]benzodiazepine dihydrochloride | [7] |

| CAS Number | 2319721-48-5 (dihydrochloride); 161696-76-0 (free base) | [5][7] |

| Molecular Formula | C₁₆H₁₈N₄S · 2HCl | [2] |

| Molecular Weight | 371.33 g/mol | [2] |

| Appearance | Solid | [4] |

| Melting Point (free base) | 127-130°C | [4] |

| Solubility (free base) | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 10 mg/mL; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL | [3] |

| pKa (predicted, free base) | 8.58 ± 0.10 | [8] |

Synthesis and Characterization

The synthesis of desmethylolanzapine typically involves the condensation of a thienobenzodiazepine intermediate with piperazine. The resulting free base can then be converted to the dihydrochloride salt.

Synthetic Pathway Overview:

Figure 2: General synthetic scheme for Desmethylolanzapine Dihydrochloride.

Detailed Synthetic Protocol:

A general procedure for the synthesis of N-desmethylolanzapine involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][5][6]benzodiazepine hydrochloride with an excess of piperazine in a suitable high-boiling solvent system such as a mixture of dimethyl sulfoxide (DMSO) and toluene. The reaction mixture is heated to reflux for several hours, and the progress is monitored by a suitable technique like High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water. The precipitated solid is collected by filtration, washed with water, and dried.

Purification:

The crude desmethylolanzapine can be purified by recrystallization from a suitable solvent, such as acetonitrile or ethanol.

Formation of the Dihydrochloride Salt:

To prepare the dihydrochloride salt, the purified desmethylolanzapine free base is dissolved in a suitable solvent and treated with a stoichiometric amount of hydrochloric acid. The resulting salt is then isolated, for instance, by precipitation and filtration, and dried.

Characterization:

The identity and purity of Desmethylolanzapine Dihydrochloride are confirmed using various analytical techniques. Certificates of Analysis for commercially available standards typically include data from the following methods:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.[5]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]

-

High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound.[5]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[5]

Pharmacology and Clinical Significance

Desmethylolanzapine is the major active metabolite of olanzapine and is formed primarily by the action of the CYP1A2 enzyme.[6][9] While olanzapine itself has a broad receptor binding profile, the pharmacological activity of its metabolites is a key area of research.[10]

Metabolic Pathway of Olanzapine:

Figure 3: Simplified metabolic pathway of olanzapine.

Receptor Binding Profile:

Olanzapine exhibits high affinity for a range of receptors, including dopamine (D₁, D₂, D₄), serotonin (5-HT₂ₐ, 5-HT₂ᵪ), muscarinic (M₁), histamine (H₁), and adrenergic (α₁) receptors.[10][11] While a detailed comparative receptor binding profile for desmethylolanzapine is not extensively published, its structural similarity to olanzapine suggests it may retain some affinity for these receptors. The key difference is the absence of the N-methyl group on the piperazine ring, which could influence its binding affinity and selectivity.

Clinical Significance:

Recent studies have highlighted the potential clinical significance of desmethylolanzapine, particularly in relation to the metabolic side effects associated with olanzapine treatment. Olanzapine is known to have a higher propensity for causing metabolic abnormalities such as weight gain, hyperglycemia, and dyslipidemia.[9] Interestingly, some research suggests that desmethylolanzapine may have a counteracting effect on these metabolic disturbances.[6]

-

Studies have shown that lower plasma concentrations of desmethylolanzapine are associated with higher glucose and triglyceride levels.[6][9]

-

A negative correlation between desmethylolanzapine concentrations and insulin resistance has also been observed.[6]

These findings suggest that the ratio of olanzapine to desmethylolanzapine in plasma could be a valuable biomarker for predicting and managing metabolic adverse effects in patients treated with olanzapine.[12] Therapeutic drug monitoring (TDM) of both olanzapine and desmethylolanzapine is therefore gaining importance in clinical practice to optimize treatment efficacy and minimize side effects.[12]

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification of desmethylolanzapine in biological matrices, particularly for therapeutic drug monitoring and pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with various detection methods is the most common technique employed.

HPLC Method for Quantification in Human Plasma:

A validated HPLC method with tandem mass spectrometric (MS/MS) detection for the simultaneous quantification of olanzapine and desmethylolanzapine in human plasma has been reported.[9]

Sample Preparation:

A simple protein precipitation method can be used for sample preparation. For example, a 100 µL plasma sample can be treated with 300 µL of acetonitrile (containing an internal standard such as d8-olanzapine) to precipitate proteins. After centrifugation, the supernatant is injected into the HPLC-MS/MS system.[9]

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | A gradient of acetonitrile and an aqueous buffer |

| Flow Rate | ~0.5 mL/min |

| Injection Volume | 5-20 µL |

| Detection | Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode |

Validation Parameters:

A typical validated method would demonstrate linearity over a clinically relevant concentration range (e.g., 1.6–80 ng/mL for desmethylolanzapine), with acceptable accuracy and precision.[9] The lower limit of quantification (LLOQ) is typically in the low ng/mL range.[9]

Conclusion

Desmethylolanzapine dihydrochloride is a critical reference standard for researchers and clinicians working with olanzapine. As the primary active metabolite, its pharmacological and metabolic profile significantly contributes to the overall clinical effects of olanzapine. The emerging evidence suggesting a potential role for desmethylolanzapine in mitigating olanzapine-induced metabolic side effects underscores the importance of its continued investigation. The well-established analytical methods for its quantification enable precise and accurate monitoring in biological samples, which is essential for both clinical management and further research into its therapeutic potential. This technical guide provides a solid foundation of information for professionals in the field of drug development and neuroscience.

References

-

GLP Pharma Standards. N-Desmethyl Olanzapine | CAS No- 161696-76-0; 2319721-48-5 (DiHCl salt). [Link]

-

Cerilliant. N-Desmethylolanzapine dihydrochloride | Certified Solutions Standards. [Link]

-

PubChem. Desmethylolanzapine. National Center for Biotechnology Information. [Link]

-

Lu ML, Lin CH, Chen CH, et al. Application of Plasma Levels of Olanzapine and N-Desmethyl-Olanzapine to Monitor Clinical Efficacy in Patients with Schizophrenia. PLoS One. 2016;11(2):e0148539. [Link]

-

An H, Fan H, Yun Y, et al. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Front Psychiatry. 2022;13:930457. [Link]

-

An H, Fan H, Yun Y, et al. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers in Psychiatry. 2022;13. [Link]

- Saracino MA, Raggi MA. A sensitive high-performance liquid chromatographic method using electrochemical detection for the analysis of olanzapine and desmethylolanzapine in plasma of schizophrenic patients using a new solid-phase extraction procedure. J Chromatogr B Analyt Technol Biomed Life Sci. 2001;750(1):137-146.

-

Cerilliant. N-Desmethylolanzapine dihydrochloride. [Link]

-

UPF e-Repositori. Multi-Receptor Binding Profile of Clozapine and Olanzapine. [Link]

-

The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and. [Link]

-

International Journal of Innovative Research in Science & Technology. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

Pharmace Research Laboratory. N-Desmethyl Olanzapine. [Link]

-

ResearchGate. Determination of pK(a) Values of Some Antipsychotic Drugs by HPLC-Correlations with the Kamlet and Taft Solvatochromic Parameters and HPLC Analysis in Dosage Forms. [Link]

-

Lareb. Therapeutic reference range for olanzapine in schizophrenia revised. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. N-Desmethylolanzapine dihydrochloride | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. caymanchem.com [caymanchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desmethylolanzapine | C16H18N4S | CID 135446209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Demethyl olanzapine | 161696-76-0 [chemicalbook.com]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Making sure you're not a bot! [archiv.ub.uni-heidelberg.de]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

N-Desmethylolanzapine vs. Olanzapine: A Pharmacological & Translational Analysis

The following technical guide details the pharmacological distinction between Olanzapine and its primary metabolite, N-Desmethylolanzapine (DMO). This analysis moves beyond simple binding constants to explore the functional dichotomy of "Central Antipsychotic vs. Peripheral Modulator."

Executive Summary

Olanzapine is a potent atypical antipsychotic defined by its broad "multi-receptor" binding profile (MARTA).[1] Its primary metabolite, N-Desmethylolanzapine (DMO) , formed via CYP1A2, presents a unique pharmacological paradox.[1] While DMO retains significant affinity for specific receptor subtypes (notably 5-HT2C and D3), it is clinically "inactive" as an antipsychotic due to restricted Blood-Brain Barrier (BBB) permeability.[1] However, emerging evidence suggests DMO plays a critical peripheral role, potentially counteracting the metabolic dysregulation (weight gain, insulin resistance) induced by the parent compound.

Molecular Pharmacology: Receptor Binding Profiles

The core differentiation lies in the shift from a balanced D2/5-HT2A antagonist (Olanzapine) to a metabolite with reduced D2 potency but preserved affinity for specific auxiliary loops.

Comparative Affinity Table (

in nM)

Lower

| Receptor Target | Olanzapine ( | N-Desmethylolanzapine ( | Functional Implication |

| Dopamine D2 | 11 - 31 nM | ~132 nM | Loss of Potency: DMO is ~10x less potent at D2, reducing antipsychotic potential even if it entered the CNS.[1] |

| Dopamine D3 | 47 nM | ~26 nM | Retained Affinity: DMO actually shows slightly higher/comparable affinity for D3, suggesting potential mesolimbic modulation if BBB-penetrant.[1] |

| Dopamine D4 | 2 - 20 nM | ~1.6 - 5 nM | High Affinity: DMO retains very high affinity for D4, similar to clozapine metabolites.[1] |

| 5-HT2A | 4 nM | > 100 nM | Loss of Activity: Crucial loss of serotonergic modulation, a hallmark of "atypical" antipsychotic efficacy.[1] |

| Muscarinic M1 | 1.9 - 2.5 nM | ~5 - 10 nM | Retained Anticholinergic: DMO retains M1 affinity, contributing to peripheral anticholinergic side effects (e.g., constipation, dry mouth).[1] |

| Histamine H1 | 7 nM | ~15 - 30 nM | Retained Antihistaminergic: Contributes to sedation and weight gain mechanisms peripherally.[1] |

Technical Insight: The loss of the methyl group on the piperazine ring (forming DMO) significantly reduces lipophilicity and alters the steric fit within the orthosteric binding pocket of the D2 and 5-HT2A receptors, leading to the observed drop in affinity.

Pharmacokinetics & The Blood-Brain Barrier (BBB)

The clinical "inactivity" of DMO is not solely due to receptor affinity (as D3/D4 binding is high) but is strictly governed by pharmacokinetics and transport biology.

Metabolic Pathway & BBB Dynamics

Olanzapine is lipophilic and crosses the BBB via passive diffusion.[1] DMO is more polar and is a substrate for efflux transporters, effectively sequestering it in the periphery.

Figure 1: Metabolic Fate & Transport. Olanzapine is metabolized by CYP1A2 to DMO.[1][2] While Olanzapine freely enters the CNS, DMO is actively effluxed by P-glycoprotein (P-gp) or restricted by polarity, preventing central receptor occupancy.[1]

The "Good Metabolite" Hypothesis: Metabolic Syndrome

A critical area of current research is the divergence in metabolic toxicity. Olanzapine is notorious for inducing weight gain and insulin resistance.[1] DMO appears to have a different, potentially protective profile.[1]

-

Olanzapine: Induces rapid weight gain and dyslipidemia, partly via central H1/5-HT2C blockade and direct peripheral effects on adipocytes.[1]

-

DMO:

-

Less Obesogenic: In murine models, DMO administration does not induce the same degree of weight gain as the parent.

-

Protective Ratio: Clinical studies indicate that patients with a higher DMO/Olanzapine ratio (e.g., rapid metabolizers or smokers) often exhibit fewer metabolic side effects.[1]

-

Mechanism: DMO may act as a peripheral antagonist at receptors where Olanzapine acts as an inverse agonist, or simply compete for peripheral binding sites without triggering the downstream metabolic signaling cascades.[1]

-

Experimental Protocols

Protocol A: Comparative Radioligand Binding Assay (Dopamine D2)

To determine the

Materials:

-

Source: CHO cells stably expressing human recombinant

receptors. -

Radioligand:

-Spiperone (0.1 - 2.0 nM). -

Non-specific control: (+)-Butaclamol (1

M). -

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 1 mM MgCl2, pH 7.4.[1]

Workflow:

-

Membrane Prep: Homogenize CHO cells; centrifuge at 48,000

for 20 min at 4°C. Resuspend pellet in assay buffer to ~10 -

Incubation:

-

Add 50

L membrane prep.[1] -

Add 50

L -

Add 50

L competing drug (Olanzapine or DMO) at concentrations ranging from

-

-

Equilibrium: Incubate for 60 minutes at 25°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of lipophilic drugs).

-

Quantification: Liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model to derive

. Calculate

Protocol B: In Vitro Metabolic Stability (Generating DMO)

To synthesize DMO biologically for testing.

Workflow:

-

System: Human Liver Microsomes (HLM) or recombinant CYP1A2 isozymes (Supersomes™).[1]

-

Reaction Mix:

-

Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Incubation: 37°C for 0, 15, 30, 60 min.

-

Termination: Add ice-cold Acetonitrile (ACN) containing internal standard (e.g., Olanzapine-d3).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode) monitoring transition

(Olanzapine) and

References

-

Bymaster, F. P., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine.[1] Neuropsychopharmacology, 14(2), 87-96.[1] Link

-

Calligaro, D. O., et al. (1997). The synthesis and biological activity of some known and putative metabolites of the atypical antipsychotic agent olanzapine.[3][4] Bioorganic & Medicinal Chemistry Letters, 7(1), 25-30.[1][3][4] Link

-

An, H., et al. (2022). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia.[1] Frontiers in Psychiatry, 13. Link

-

Kannan, P., et al. (2010). N-desmethyl-loperamide is selective for P-glycoprotein among three ATP-binding cassette transporters at the blood-brain barrier.[1] Drug Metabolism and Disposition, 38(6), 917-922.[1] Link(Validating the N-desmethyl metabolite efflux mechanism).

-

BenchChem. Desmethylolanzapine Receptor Binding Data. Link

Sources

- 1. Ki Summary [bindingdb.org]

- 2. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

Navigating Olanzapine's Metabolic Maze: A Technical Guide to CYP1A2-Mediated Conversion to Desmethylolanzapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanzapine, a cornerstone in the treatment of schizophrenia and bipolar disorder, undergoes extensive hepatic metabolism, with the cytochrome P450 1A2 (CYP1A2) enzyme playing a pivotal role.[1][2][3] This guide provides an in-depth exploration of the CYP1A2-mediated N-demethylation of olanzapine to its primary metabolite, N-desmethylolanzapine. We will dissect the biochemical mechanism, explore the significant impact of genetic polymorphisms and environmental factors on this pathway, and detail established methodologies for its investigation. This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and modulate this critical metabolic route, ultimately aiming to optimize olanzapine therapy and mitigate adverse effects.

Introduction: The Central Role of CYP1A2 in Olanzapine Disposition

Olanzapine, an atypical antipsychotic, is primarily cleared from the body through metabolism.[1][3] While direct glucuronidation is a major pathway, oxidative metabolism orchestrated by the cytochrome P450 system is equally crucial.[4][5] Among the CYPs, CYP1A2 is the principal enzyme responsible for converting olanzapine to N-desmethylolanzapine (DMO), a pharmacologically less active metabolite.[5][6][7] To a lesser extent, CYP2D6 also contributes to olanzapine metabolism, forming 2-hydroxymethylolanzapine.[5][6]

The clinical significance of the CYP1A2 pathway is underscored by the high interindividual variability in olanzapine plasma concentrations, which can impact both therapeutic efficacy and the risk of adverse events.[5][8] Factors such as genetics, co-administered medications, and lifestyle choices like smoking can profoundly influence CYP1A2 activity, thereby altering olanzapine clearance.[1][5][9] A thorough understanding of this metabolic pathway is therefore paramount for personalizing olanzapine therapy and for the development of new chemical entities that may interact with this enzyme.

The Biochemical Landscape: Mechanism of N-Demethylation

The conversion of olanzapine to N-desmethylolanzapine is an oxidative reaction catalyzed by CYP1A2. This process involves the removal of a methyl group from the piperazine ring of the olanzapine molecule. The fundamental steps of this enzymatic reaction are characteristic of cytochrome P450-mediated catalysis.

Caption: CYP1A2 Catalytic Cycle for Olanzapine N-Demethylation.

Factors Influencing CYP1A2-Mediated Olanzapine Metabolism

The activity of CYP1A2 is highly variable among individuals, leading to significant differences in olanzapine clearance and plasma concentrations. This variability is multifactorial, stemming from genetic makeup, environmental exposures, and co-medications.

Genetic Polymorphisms

Several single nucleotide polymorphisms (SNPs) in the CYP1A2 gene have been identified, some of which can alter enzyme activity. The CYP1A21F allele (rs762551), for instance, is associated with increased inducibility of the enzyme.[6] Individuals carrying this allele may exhibit lower olanzapine concentrations, particularly if they are smokers.[5][6] Conversely, other variants like CYP1A21D have been linked to decreased enzyme activity, potentially leading to higher olanzapine levels.[10] However, the clinical impact of CYP1A2 genotypes on olanzapine pharmacokinetics remains a subject of ongoing research, with some studies showing no significant association.[11]

Induction of CYP1A2

CYP1A2 is highly inducible, meaning its activity can be significantly increased by certain substances.

-

Tobacco Smoke: Polycyclic aromatic hydrocarbons in tobacco smoke are potent inducers of CYP1A2.[9][12] Smokers often have significantly lower plasma concentrations of olanzapine compared to non-smokers, necessitating higher doses to achieve a therapeutic effect.[4][5]

-

Dietary Factors: Cruciferous vegetables (e.g., broccoli, Brussels sprouts) and grilled meats can also induce CYP1A2, although the clinical significance of these dietary effects on olanzapine metabolism is less clear.[12]

-

Medications: Certain drugs, such as carbamazepine and omeprazole, are known inducers of CYP1A2 and can increase the clearance of olanzapine.[5][9]

Inhibition of CYP1A2

Conversely, several substances can inhibit CYP1A2 activity, leading to increased olanzapine exposure and a higher risk of adverse effects.

-

Medications: Fluvoxamine, a selective serotonin reuptake inhibitor, is a potent inhibitor of CYP1A2 and can significantly increase olanzapine plasma concentrations.[9][13] Fluoroquinolone antibiotics like ciprofloxacin also inhibit CYP1A2 and can lead to elevated olanzapine levels.[5][14]

-

Caffeine: While a well-known substrate of CYP1A2, high concentrations of caffeine can also act as a competitive inhibitor.

Table 1: Factors Influencing CYP1A2 Activity and their Impact on Olanzapine Metabolism

| Factor | Effect on CYP1A2 Activity | Consequence for Olanzapine Metabolism | Clinical Implication |

| Genetic Polymorphisms | |||

| CYP1A21F allele | Increased inducibility | Potentially increased clearance | May require higher olanzapine doses, especially in smokers. |

| CYP1A21D allele | Decreased activity | Potentially decreased clearance | May require lower olanzapine doses. |

| Inducers | |||

| Tobacco Smoke | Potent Induction | Increased clearance | Smokers often require higher olanzapine doses. |

| Carbamazepine | Induction | Increased clearance | May necessitate olanzapine dose adjustments. |

| Omeprazole | Induction | Increased clearance | Potential for reduced olanzapine efficacy. |

| Inhibitors | |||

| Fluvoxamine | Potent Inhibition | Decreased clearance | Increased risk of olanzapine toxicity; dose reduction may be needed. |

| Ciprofloxacin | Inhibition | Decreased clearance | Potential for elevated olanzapine levels and adverse effects. |

Methodologies for Studying Olanzapine Metabolism

A variety of in vitro and in vivo methods are employed to investigate the CYP1A2-mediated metabolism of olanzapine.

In Vitro Assays

-

Human Liver Microsomes (HLMs): HLMs are a standard in vitro tool for studying drug metabolism. They contain a rich complement of drug-metabolizing enzymes, including CYP1A2.

Protocol: Olanzapine N-Demethylation Assay using HLMs

-

Preparation: Prepare an incubation mixture containing pooled HLMs, NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiation: Initiate the reaction by adding olanzapine (substrate) to the incubation mixture. For inhibitor studies, the inhibitor can be added during the pre-incubation step.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the presence of N-desmethylolanzapine using a validated analytical method, such as LC-MS/MS.[7]

-

-

Recombinant Human CYP Enzymes: Using cDNA-expressed recombinant human CYP1A2 allows for the specific investigation of this enzyme's role in olanzapine metabolism without the confounding influence of other CYPs present in HLMs.

In Vivo Studies

-

Pharmacokinetic Studies in Humans: These studies involve administering olanzapine to healthy volunteers or patients and collecting blood samples over time to determine pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC). These studies are crucial for understanding the impact of genetic polymorphisms, inducers, and inhibitors on olanzapine disposition in a clinical setting.

-

Phenotyping with Probe Drugs: Caffeine is a well-established probe drug for assessing CYP1A2 activity in vivo. The caffeine metabolic ratio (e.g., paraxanthine/caffeine ratio in plasma or urine) can be used to phenotype individuals as poor, extensive, or ultra-rapid metabolizers of CYP1A2 substrates.[15]

Sources

- 1. Olanzapine - Wikipedia [en.wikipedia.org]

- 2. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. ClinPGx [clinpgx.org]

- 5. CYP1A2 expression rather than genotype is associated with olanzapine concentration in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]

- 8. jdc.jefferson.edu [jdc.jefferson.edu]

- 9. dovepress.com [dovepress.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Impact of CYP1A2 genetic polymorphisms on pharmacokinetics of antipsychotic drugs: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of Olanzapine, Aripiprazole and Risperidone [frontiersin.org]

- 14. farmaciajournal.com [farmaciajournal.com]

- 15. ClinPGx [clinpgx.org]

A Technical Guide to the Receptor Binding Affinity Profile of Desmethylolanzapine

Abstract: This technical guide provides a comprehensive analysis of the in vitro receptor binding profile of desmethylolanzapine (DMO), the primary active metabolite of the atypical antipsychotic olanzapine. Intended for researchers, scientists, and drug development professionals, this document synthesizes key binding affinity data, elucidates the methodologies used for its determination, and explores the functional implications of these molecular interactions. By comparing the binding profile of desmethylolanzapine to its parent compound, this guide offers critical insights into the metabolite's potential contribution to the overall therapeutic and adverse effect profile of olanzapine.

Introduction: The Clinical Context of Desmethylolanzapine

Olanzapine is a cornerstone second-generation (atypical) antipsychotic agent widely prescribed for the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to a complex pharmacology, characterized by high-affinity antagonism at multiple neurotransmitter receptors, most notably dopamine D2 and serotonin 5-HT2A receptors.[2][3] Upon oral administration, olanzapine is extensively metabolized in the liver. One of its major circulating metabolites is 4'-N-desmethylolanzapine (DMO), formed primarily through oxidative metabolism by the cytochrome P450 isoform CYP1A2.[4]

Desmethylolanzapine is not an inert byproduct; it circulates in human plasma at steady-state concentrations that can be approximately 31% of the parent olanzapine concentration.[5] While some literature has broadly characterized the major metabolites of olanzapine as having significantly less pharmacological activity than the parent drug, a detailed examination of the receptor binding profile is essential to understand its nuanced role.[1] Emerging clinical data suggests that DMO may have distinct effects, potentially counteracting some of the metabolic abnormalities associated with olanzapine treatment.[6] A thorough understanding of DMO's interactions at the molecular target level is therefore critical for a complete picture of olanzapine's pharmacology and for the rational design of future therapeutic agents.

Comparative Receptor Binding Affinity: Desmethylolanzapine vs. Olanzapine

The core of desmethylolanzapine's pharmacological characterization lies in its receptor binding affinity, quantified by the inhibition constant (Ki). The Ki value represents the concentration of a ligand required to occupy 50% of a specific receptor population in vitro, where a lower Ki value denotes a higher binding affinity.[7]

The following table summarizes the Ki values for desmethylolanzapine at a range of key G-protein coupled receptors (GPCRs) relevant to antipsychotic action and side effects. For crucial context, these values are presented alongside the binding affinities of the parent compound, olanzapine.

| Receptor Subtype | Desmethylolanzapine (Ki, nM) | Olanzapine (Ki, nM) | Reference(s) |

| Dopamine Receptors | |||

| D1 | 170 | 31 | [2][8] |

| D2 | 140 | 11 | [2][8] |

| D4 | 26 | 7 | [2][8] |

| Serotonin Receptors | |||

| 5-HT2A | 33 | 4 | [2][8] |

| 5-HT2C | 100 | 11 | [2][8] |

| 5-HT3 | 280 | 67 | [2][8] |

| 5-HT6 | 41 | 10 | [8] |

| Muscarinic Receptors | |||

| M1 | 100 | 2.5 | [4][8] |

| M2 | >10,000 | 18 | [2][8] |

| M3 | 1,100 | 25 | [2][8] |

| Adrenergic Receptors | |||

| α1 | 130 | 19 | [2][8] |

| Histamine Receptors | |||

| H1 | 23 | 7 | [2][8] |

Data for desmethylolanzapine are primarily derived from studies on olanzapine metabolites, which have demonstrated that glucuronidation significantly reduces binding affinity, while oxidative metabolites like desmethylolanzapine retain some, albeit reduced, activity.[8]

Expert Analysis: The data clearly demonstrates that while desmethylolanzapine is less potent than its parent compound across all tested receptors, it is not devoid of activity. The N-demethylation of olanzapine results in a consistent 5- to 13-fold reduction in affinity for key dopamine and serotonin receptors (D2, D4, 5-HT2A, 5-HT2C). The most substantial loss of affinity is observed at muscarinic receptors, particularly the M1 subtype, where its affinity is reduced by a factor of 40. This significantly lower anticholinergic potential compared to olanzapine is a key distinguishing feature of the metabolite's profile. Nonetheless, with Ki values in the nanomolar range for several critical receptors (e.g., 33 nM for 5-HT2A, 26 nM for D4), desmethylolanzapine retains sufficient affinity to potentially exert pharmacological effects at therapeutic concentrations.

Functional Activity at Key Receptors

Binding affinity alone does not describe the functional consequence of a ligand-receptor interaction. Functional assays are required to determine whether a compound acts as an antagonist (blocks the receptor), agonist (activates the receptor), or partial agonist. Studies have consistently demonstrated that olanzapine functions as a potent antagonist at dopamine, serotonin, muscarinic, and histamine receptors.[9]

In vivo studies on the primary metabolites of olanzapine have shown them to exhibit significantly less pharmacological activity than the parent compound.[1] Desmethylolanzapine, in functional assays, acts as an antagonist. Its reduced binding affinity translates directly to reduced functional antagonism. For example, its potency as an antagonist at 5-HT2A and muscarinic receptors is considerably lower than that of olanzapine, consistent with the binding data.[9] This profile suggests that desmethylolanzapine primarily contributes to the overall pharmacological landscape of olanzapine treatment as a weaker antagonist across a similar spectrum of receptors.

Methodology: The Radioligand Binding Assay

The determination of Ki values is grounded in the robust and highly sensitive methodology of radioligand binding assays. These assays provide quantitative information about the interaction between a ligand and a receptor.[10] The Ki for a non-radioactive compound like desmethylolanzapine is typically determined through a competitive binding experiment.

Step-by-Step Protocol for Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Source: Utilize either cultured cell lines (e.g., CHO or HEK293 cells) stably transfected with the human recombinant receptor of interest, or homogenized tissue from specific brain regions known to express the receptor (e.g., rat striatum for D2 receptors).

-

Homogenization: Cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl) containing protease inhibitors to prevent protein degradation.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the embedded receptors.

-

Washing & Storage: The membrane pellet is washed and resuspended in a buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use. Protein concentration is determined via an assay like the BCA assay.

-

-

Assay Incubation:

-

Reaction Mixture: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a specific high-affinity radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled competitor drug (desmethylolanzapine).

-

Total vs. Non-Specific Binding:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a very high concentration of a known, non-radioactive antagonist to saturate all specific receptor sites.

-

Competition: Wells with membranes, radioligand, and a range of desmethylolanzapine concentrations.

-

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.

-

-

Separation & Detection:

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the receptor-bound radioligand (which is retained on the filter) from the free radioligand in the solution.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The data from the competition wells are plotted as percent specific binding versus the log concentration of desmethylolanzapine. A non-linear regression analysis is used to fit a sigmoidal curve and determine the IC50 (the concentration of desmethylolanzapine that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: The IC50 is converted to the Ki value using the Cheng-Prusoff equation :[7] Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

Workflow Visualization

Relevant Signaling Pathways

The functional antagonism of desmethylolanzapine at D2 and 5-HT2A receptors, though weaker than olanzapine, implies an interaction with their downstream signaling cascades. These pathways are central to the therapeutic effects and side effects of antipsychotic drugs.

-

Dopamine D2 Receptor (D2R): A member of the Gi/o family of GPCRs. Canonical signaling involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.

-

Serotonin 5-HT2A Receptor (5-HT2AR): A member of the Gq/11 family of GPCRs. Canonical signaling involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).

The interplay between these two systems is critical for the "atypical" profile of antipsychotics. 5-HT2A antagonism is believed to disinhibit dopamine release in certain brain regions, such as the nigrostriatal pathway, which may mitigate the motor side effects (extrapyramidal symptoms) associated with strong D2 receptor blockade.[2]

Signaling Pathway Visualization

Discussion and Conclusion

This guide provides a detailed, evidence-based overview of the receptor binding profile of desmethylolanzapine. The key takeaway is that while DMO is pharmacologically less potent than its parent compound, olanzapine, it retains a multi-receptor binding profile with affinities in the nanomolar range for key CNS targets.

The assertion that DMO "lacks pharmacological activity" should be interpreted with caution.[1] The data indicates that its activity is significantly reduced, not absent. Given its substantial plasma concentrations, DMO likely contributes to the overall receptor occupancy during olanzapine therapy. Its profile, particularly the markedly lower affinity for M1 muscarinic receptors compared to olanzapine, is noteworthy. This suggests that DMO may contribute less to the anticholinergic side effects (e.g., dry mouth, constipation) of the parent drug.

Furthermore, the potential for DMO to influence metabolic parameters, as suggested by recent clinical studies, warrants further investigation.[6] It is plausible that its distinct binding profile, differing from olanzapine, could mediate these effects. Future research should focus on elucidating the functional consequences of DMO's binding at receptors implicated in metabolic regulation and on quantifying its specific contribution to D2 and 5-HT2A receptor occupancy in vivo using techniques like positron emission tomography (PET).

References

-

Psychopharmacology Institute. (2014, December 13). Olanzapine Pharmacokinetics. Retrieved from [Link]

-

Wikipedia. (n.d.). Olanzapine. Retrieved from [Link]

- Calligaro, D. O., Fairhurst, J., Hotten, T. M., Moore, N., & Tupper, D. E. (1997). The synthesis and biological activity of some known and putative metabolites of the atypical antipsychotic agent olanzapine (LY170053). Bioorganic & Medicinal Chemistry Letters, 7(1), 25–30.

- Erickson-Ridout, K. K., Zhu, J., & Lazarus, P. (2011). Olanzapine metabolism and the significance of the UGT1A4(48)V and UGT2B10(67)Y variants. Pharmacogenetics and genomics, 21(9), 539–551.

-

Apotex Inc. (2018, October 9). Product Monograph: PrOLANZAPINE ODT. Retrieved from [Link]

- Uchida, H., Takeuchi, H., Graff-Guerrero, A., et al. (2011). Predicting dopamine D2 receptor occupancy from plasma levels of antipsychotic drugs: a systematic review and pooled analysis. Journal of Clinical Psychopharmacology, 31(3), 318-325.

- Kassahun, K., Mattiuz, E., Nyhart, E., Jr., et al. (1997). Disposition and biotransformation of the antipsychotic agent olanzapine in humans. Drug Metabolism and Disposition, 25(1), 81–93.

- Natesan, S., et al. (2006). Dissociation between in vivo occupancy and functional antagonism of dopamine D2 receptors: comparing aripiprazole to other antipsychotics in animal models. Neuropsychopharmacology, 31(9), 1854-1869.

- Correll, C. U., et al. (2021). Clinical perspective on antipsychotic receptor binding affinities.

- Bymaster, F. P., et al. (1999). The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors. Psychopharmacology, 145(1), 87-96.

- Liu, Z. C., Uetrecht, J. P. (1999). A comparison of the oxidation of clozapine and olanzapine to reactive metabolites and the toxicity of these metabolites to human leukocytes. Chemical Research in Toxicology, 12(3), 263-269.

- González-Maeso, J., et al. (2011). Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. Neuropharmacology, 61(5-6), 1123-1133.

- Rasmussen, K., et al. (2005). Preclinical Pharmacology of FMPD... Journal of Pharmacology and Experimental Therapeutics, 315(3), 1266-1277.

- Miyamoto, S., et al. (2009). Olanzapine approved for the acute treatment of schizophrenia or manic/mixed episodes associated with bipolar I disorder in adolescent patients.

-

Nasky, K. M. (2020). Potencies of Antipsychotic Drugs at Various Receptors. Psychopharmacopeia. Retrieved from [Link]

- Bymaster, F. P., Calligaro, D. O., Falcone, J. F., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87–96.

- Ichikawa, J., et al. (2002). 5-HT2A and D2 receptor blockade increases cortical DA release via 5-HT1A receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release. Journal of Neurochemistry, 83(6), 1362-1371.

- [Reserved for future reference]

- [Reserved for future reference]

-

PharmGKB. (n.d.). Olanzapine Pathway, Pharmacodynamics. Retrieved from [Link]

- [Reserved for future reference]

- [Reserved for future reference]

- Lin, S. K., et al. (2013). Determination of olanzapine and N-desmethyl-olanzapine in plasma using a reversed-phase HPLC coupled with coulochemical detection: correlation of olanzapine or N-desmethyl-olanzapine concentration with metabolic parameters. PloS one, 8(5), e65719.

- [Reserved for future reference]

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. youtube.com [youtube.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Psychopharmacology of olanzapine | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 5. scielo.br [scielo.br]

- 6. Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn-links.lww.com [cdn-links.lww.com]

- 9. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Contrasting Role of N-Desmethylolanzapine in Olanzapine-Induced Metabolic Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanzapine is a highly effective second-generation antipsychotic, but its clinical utility is frequently compromised by severe metabolic side effects, including substantial weight gain, dyslipidemia, and insulin resistance.[1] While the parent compound's interaction with a wide array of neurotransmitter receptors is well-documented, the contribution of its primary metabolites to this adverse metabolic profile has been a subject of intense investigation. This technical guide provides an in-depth analysis of N-desmethylolanzapine (DMO), a major CYP1A2-mediated metabolite of olanzapine.[2] Contrary to the assumption that DMO might contribute to or exacerbate olanzapine's metabolic toxicity, emerging preclinical and clinical evidence suggests a surprising and potentially counteracting role. This guide will dissect the metabolic pathways of olanzapine, provide a comparative analysis of the pharmacodynamic profiles of olanzapine and DMO, and synthesize the current evidence from in vivo and human studies. We will explore the hypothesis that DMO, far from being a liability, may possess a distinct pharmacological signature that ameliorates some of the metabolic disturbances caused by its parent drug, presenting a new perspective for drug development and therapeutic monitoring.

Introduction: The Olanzapine Paradox - Efficacy vs. Metabolic Toxicity

Olanzapine's robust efficacy in treating schizophrenia and bipolar disorder is well-established.[3] Its therapeutic action is attributed to a complex multi-receptor binding profile, with high affinity for dopamine D2 and serotonin 5-HT2A/2C receptors, among others.[4] However, this efficacy comes at a significant cost. Olanzapine is consistently ranked among the antipsychotics with the highest propensity to induce metabolic syndrome, a cluster of conditions including central obesity, hyperglycemia, and dyslipidemia.[5] This antipsychotic-induced weight gain (AIWG) is not merely a cosmetic issue; it is a serious health concern that increases the risk for type 2 diabetes and cardiovascular disease, leading to increased morbidity and mortality in a patient population already facing a reduced life expectancy.[6]

The mechanisms underlying these metabolic disturbances are multifactorial, involving antagonism at key receptors like histamine H1 and serotonin 5-HT2C which regulate appetite and satiety.[6] However, the complete picture is more complex, involving direct effects on glucose and lipid homeostasis independent of weight gain.[7] Understanding the precise molecular drivers of these side effects is paramount for developing safer antipsychotics. A critical, yet often overlooked, component of this puzzle lies in the pharmacology of olanzapine's metabolites. This guide focuses on its principal pharmacologically active metabolite, N-desmethylolanzapine (DMO), and its increasingly apparent, distinct role in the metabolic equation.

Hepatic Metabolism of Olanzapine: The N-Demethylation Pathway

Following oral administration, olanzapine undergoes extensive first-pass metabolism in the liver.[4] The metabolic fate of olanzapine is primarily dictated by two major pathways: direct N-glucuronidation via UGT1A4 to form olanzapine 10-N-glucuronide, and cytochrome P450 (CYP)-mediated oxidation.[2]

The oxidative metabolism is multifaceted, but the most significant pathway in terms of generating an active metabolite is N-demethylation to form N-desmethylolanzapine (DMO). This reaction is predominantly catalyzed by CYP1A2 , with minor contributions from CYP2D6.[2][4] Other oxidative pathways include N-oxidation by flavin-containing monooxygenase 3 (FMO3) and 2-hydroxylation via CYP2D6.[2]

The central role of CYP1A2 has significant clinical implications. CYP1A2 activity is highly variable among individuals due to genetic polymorphisms and is notably induced by polycyclic aromatic hydrocarbons found in tobacco smoke.[4] Consequently, smokers often exhibit increased clearance of olanzapine and higher DMO to olanzapine ratios compared to non-smokers.[4] This variability in metabolism can lead to substantial differences in plasma concentrations of both the parent drug and DMO, potentially influencing both therapeutic efficacy and the severity of metabolic side effects.

Figure 1. Major metabolic pathways of olanzapine.

Comparative Pharmacodynamics: Olanzapine vs. N-Desmethylolanzapine

A metabolite's contribution to a drug's effect profile is dictated by its concentration and its affinity for relevant biological targets. While DMO is generally present at lower plasma concentrations than olanzapine, its distinct receptor binding profile suggests it is not merely a diluted version of the parent compound.

Receptor Binding Profiles

| Receptor Target | Olanzapine (Ki, nM) | N-Desmethylolanzapine (Ki, nM) | Implication for Metabolic Effects |

| Dopamine D2 | ~11-31 | Lower affinity than OLZ | Primary antipsychotic target |

| Serotonin 5-HT2A | ~4-7 | Lower affinity than OLZ | Antipsychotic efficacy, potential metabolic role |

| Serotonin 5-HT2C | ~11-102 | Lower affinity than OLZ | Antagonism linked to hyperphagia and weight gain |

| Histamine H1 | ~7-30 | Lower affinity than OLZ | Antagonism is a major driver of sedation and weight gain |

| Muscarinic M1 | ~20-55 (Antagonist) | ~55 (Partial Agonist) | Opposing actions; M1 antagonism linked to metabolic dysfunction |

| Muscarinic M3 | ~25 (Antagonist) | Data limited | M3 antagonism on pancreatic β-cells may impair insulin secretion |

| (Note: Ki values are compiled from multiple sources and may vary based on experimental conditions. The key takeaway is the relative affinity and functional activity.)[4][8][9] |

The most striking difference lies in their activity at the muscarinic M1 receptor . Olanzapine is a potent M1 antagonist, a property shared with clozapine. In contrast, studies on the structurally similar metabolite of clozapine, N-desmethylclozapine (NDMC), have shown it to be a potent M1 partial agonist.[8][10][11] While direct data for DMO is less extensive, it is hypothesized to share this M1 agonist property, distinguishing it functionally from its parent compound.[8] This opposing pharmacology at the M1 receptor is a cornerstone of the hypothesis that DMO may counteract olanzapine's metabolic effects.

The Role of N-Desmethylolanzapine in Metabolic Dysregulation: Antagonist or Ameliorator?

Initial assumptions might posit that DMO, as an active metabolite, contributes to the overall burden of metabolic side effects. However, a growing body of evidence from both preclinical and clinical studies challenges this view, suggesting DMO may, in fact, have a protective or ameliorating role.

Preclinical Evidence: In Vitro and In Vivo Models

Animal models are crucial for dissecting the direct metabolic effects of a compound, independent of the complexities of psychiatric illness. A key study investigated the direct effects of DMO in a robust model of metabolic disturbance: high-fat diet-induced obese mice.[12]

The findings were remarkable. While olanzapine is known to exacerbate weight gain and insulin resistance in such models, DMO administration (2 mg/kg) over four weeks led to:

-

A significant loss of body weight and fat mass.

-

Improved insulin resistance and energy expenditure.

-

Favorable morphological changes in white adipose tissue, including increased expression of UCP1, a marker of thermogenesis. [12]

Crucially, DMO did not appear to cause the metabolic side effects associated with olanzapine.[12] This preclinical data provides the strongest causal evidence that the N-desmethyl metabolism pathway may serve to regulate, and even counteract, the adverse metabolic responses to olanzapine.[12]

Clinical Evidence: Patient Studies and Therapeutic Drug Monitoring

Translating preclinical findings to the clinical setting requires careful analysis of patient data. Several studies have explored the relationship between plasma concentrations of olanzapine, DMO, and various metabolic parameters in patients with schizophrenia.

A consistent theme has emerged from these investigations:

-

Inverse Correlation: Higher plasma concentrations of DMO (or higher DMO/olanzapine ratios) are often correlated with better metabolic outcomes.

-

Predictive Value: Lower DMO levels have been associated with higher glucose levels, higher triglyceride levels, and greater insulin resistance (HOMA-IR).[2][3][13]

-

Metabolic Syndrome: One study identified a DMO plasma concentration >5.63 ng/mL as a negative predictor of metabolic syndrome, whereas a high olanzapine/DMO ratio was a positive predictor.[13]

These clinical correlations strongly support the preclinical findings. They suggest that individuals who metabolize olanzapine more efficiently to DMO (e.g., smokers, who have induced CYP1A2 activity) may be partially protected from its metabolic toxicity.[2][14] This raises the intriguing possibility that the net metabolic effect of olanzapine treatment in a given patient is a dynamic balance between the detrimental effects of the parent drug and the potentially beneficial effects of its N-desmethylated metabolite.

Experimental Protocols for Assessing Metabolite-Specific Effects

To rigorously evaluate the distinct metabolic impact of a parent drug versus its metabolite, a well-controlled in vivo experimental design is essential. The following protocol outlines a standard methodology based on published studies.[6][12][15]

In Vivo Rodent Model for Metabolic Profiling

Objective: To compare the effects of chronic administration of olanzapine (OLA) versus N-desmethylolanzapine (DMO) on weight gain, adiposity, and glucose homeostasis in a diet-induced obesity mouse model.

Methodology:

-

Animal Model and Acclimation:

-

Use 8-week-old male C57BL/6J mice, a strain susceptible to diet-induced obesity.

-

House animals under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Acclimate mice for one week before the start of the experiment.

-

-

Diet-Induced Obesity:

-

Divide mice into two main dietary cohorts:

-

Control Diet (CD): Standard chow (e.g., 10% kcal from fat).

-

High-Fat Diet (HFD): Diet with 45-60% kcal from fat to induce obesity and insulin resistance.

-

-

Maintain mice on these diets for 6-8 weeks prior to drug treatment to establish a metabolic phenotype.

-

-

Experimental Groups and Drug Administration:

-

Within the HFD cohort, randomize mice into three treatment groups (n=8-10 per group):

-

Vehicle Control: Administer the drug vehicle (e.g., 0.5% carboxymethylcellulose) daily.

-

Olanzapine (OLA): Administer OLA at a clinically relevant dose (e.g., 2-3 mg/kg/day) via oral gavage.

-

N-Desmethylolanzapine (DMO): Administer DMO at an equimolar dose to the OLA group via oral gavage.

-

-

Treat animals daily for a period of 4-8 weeks.

-

-

Metabolic Monitoring:

-

Body Weight and Food Intake: Measure daily.

-

Body Composition: Perform analysis (e.g., using EchoMRI) at baseline and end-of-study to determine fat mass and lean mass.

-

Glucose Tolerance Test (GTT): Perform at the end of the treatment period. After a 6-hour fast, administer a glucose bolus (2 g/kg, i.p.) and measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes.

-

Insulin Tolerance Test (ITT): Can be performed in a separate cohort. After a 4-hour fast, administer insulin (0.75 U/kg, i.p.) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.

-

-

Terminal Procedures and Analysis:

-

At the end of the study, collect terminal blood samples via cardiac puncture for analysis of plasma insulin, triglycerides, and cholesterol.

-

Harvest tissues such as the liver and epididymal white adipose tissue (eWAT) for weight and subsequent histological or molecular analysis (e.g., qPCR for inflammatory or thermogenic markers).

-

Figure 2. Workflow for preclinical assessment of metabolic effects.

Synthesis and Future Directions

The evidence strongly indicates that N-desmethylolanzapine is not a passive metabolite in the context of olanzapine's metabolic side effects. Both preclinical causal data and clinical correlational data converge on a compelling hypothesis: DMO actively counteracts the metabolic dysregulation induced by its parent compound, olanzapine.

The divergent pharmacology at the M1 muscarinic receptor appears to be a key mechanistic driver for this distinction. Olanzapine's M1 antagonism is linked to adverse metabolic outcomes, while DMO's putative M1 agonism may promote improved glucose homeostasis and energy balance. This opposing action creates a "push-pull" system where the net metabolic impact on a patient depends on the metabolic ratio of olanzapine to DMO, which is in turn influenced by factors like genetics (CYP1A2 polymorphisms) and lifestyle (smoking).

Future Directions for Research and Development:

-

Definitive Pharmacological Profiling: A head-to-head functional assessment of DMO at a full panel of metabolic receptors (M1, M3, H1, 5-HT2C) is needed to confirm its agonist/antagonist properties and build a comprehensive profile.

-

Mechanism of Action: Further studies are required to elucidate the downstream signaling pathways affected by DMO. Does its M1 agonism directly improve pancreatic β-cell function or enhance insulin sensitivity in peripheral tissues like skeletal muscle and liver?

-

Therapeutic Drug Monitoring (TDM): Clinical guidelines for TDM of olanzapine should consider measuring both olanzapine and DMO. Establishing a therapeutic "metabolic window" for the olanzapine/DMO ratio could become a valuable tool for personalizing treatment and minimizing harm.[13]

-

Novel Drug Design: The unique profile of DMO could serve as a blueprint for designing novel antipsychotics. A strategy could involve creating biased agonists that retain potent D2/5-HT2A antagonism for efficacy but incorporate M1 agonism to build in metabolic safety.

References

- Drug emergent metabolic syndrome among patients taking olanzapine. (2021). Journal of the Indian Medical Association.

-

Sur, C., et al. (2003). N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-D-aspartate receptor activity. Proceedings of the National Academy of Sciences, 100(23), 13674-9. Available at: [Link]

-

Li, Z., et al. (2005). N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors. Neuropsychopharmacology, 30(11), 1986-95. Available at: [Link]

-

Coccurello, R., et al. (2006). Chronic administration of olanzapine induces metabolic and food intake alterations: a mouse model of the atypical antipsychotic-associated adverse effects. Psychopharmacology, 186(4), 561-71. Available at: [Link]

-

Weiner, D. M., et al. (2004). Identification of N-desmethylclozapine as an M1 muscarinic receptor agonist. Psychopharmacology, 177(1-2), 209-16. Available at: [Link]

-

Sentissi, O., et al. (2008). Protection from olanzapine-induced metabolic toxicity in mice by acetaminophen and tetrahydroindenoindole. Obesity, 16(10), 2206-12. Available at: [Link]

-

Lord, C. C., et al. (2017). The atypical antipsychotic olanzapine causes weight gain by targeting serotonin receptor 2C. Journal of Clinical Investigation, 127(9), 3402-3406. Available at: [Link]

-

Olanzapine-induced metabolic syndrome is partially mediated by oxytocinergic system dysfunction in female Sprague-Dawley rats. (2025). PLOS One. Available at: [Link]

-

Association between olanzapine concentration and metabolic dysfunction in drug-naive and chronic patients. (2022). Schizophrenia. Available at: [Link]

-

Olanzapine, weight change and metabolic effects: a naturalistic 12-month follow up. (2010). Revista Brasileira de Psiquiatria. Available at: [Link]

-

Zhang, X., et al. (2019). Metabolic and endocrinal effects of N-desmethyl-olanzapine in mice with obesity: Implication for olanzapine-associated metabolic changes. Psychoneuroendocrinology, 108, 163-171. Available at: [Link]

-

Melkersson, K. I., & Hulting, A. L. (2000). Elevated levels of insulin, leptin, and blood lipids in olanzapine-treated patients with schizophrenia or related psychoses. Journal of Clinical Psychiatry, 61(10), 742-9. Available at: [Link]

-

Rasmussen, K., et al. (2005). Correlation of the binding affinities (p K i ) for olanzapine and FMPD at 29 different receptors. Neuropharmacology, 49(3), 345-53. Available at: [Link]

-

An, H., et al. (2022). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers in Psychiatry. Available at: [Link]

-

Lu, M. L., et al. (2017). Olanzapine/DMO may trigger metabolic syndrome in schizophrenia patients. Consultant360. Available at: [Link]

-

Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. (2022). ResearchGate. Available at: [Link]

-

Olanzapine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

-

In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (2022). Supplementary Material. Available at: [Link]

-

de Filippis, R., & De Fazio, P. (2021). Clinical perspective on antipsychotic receptor binding affinities. Trends in Psychiatry and Psychotherapy, 43(4), 311-313. Available at: [Link]

-

An, H., et al. (2022). Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia. Frontiers in Psychiatry. Available at: [Link]

Sources

- 1. The role of M1 muscarinic receptor agonism of N-desmethylclozapine in the unique clinical effects of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. JCI - The atypical antipsychotic olanzapine causes weight gain by targeting serotonin receptor 2C [jci.org]

- 6. Electrophysiological evidence showing muscarinic agonist-antagonist activities of N-desmethylclozapine using hippocampal excitatory and inhibitory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N-desmethylclozapine, an allosteric agonist at muscarinic 1 receptor, potentiates N-methyl-d-aspartate receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-desmethylclozapine, a major metabolite of clozapine, increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic and endocrinal effects of N-desmethyl-olanzapine in mice with obesity: Implication for olanzapine-associated metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Relationship Between Plasma Olanzapine and N-Desmethyl-Olanzapine Concentration and Metabolic Parameters in Patients With Schizophrenia [frontiersin.org]

- 13. Elevated levels of insulin, leptin, and blood lipids in olanzapine-treated patients with schizophrenia or related psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chronic administration of olanzapine induces metabolic and food intake alterations: a mouse model of the atypical antipsychotic-associated adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protection from olanzapine-induced metabolic toxicity in mice by acetaminophen and tetrahydroindenoindole - PMC [pmc.ncbi.nlm.nih.gov]

Desmethylolanzapine dihydrochloride CAS number 161696-76-0 search

An In-Depth Technical Guide to Desmethylolanzapine Dihydrochloride (CAS: 161696-76-0)

Foreword

In the landscape of psychopharmacology, the study of metabolites is not merely an academic exercise but a critical component of understanding a drug's complete clinical profile. Desmethylolanzapine, the primary active metabolite of the widely-used atypical antipsychotic Olanzapine, represents a key piece of this puzzle. This guide is designed to provide researchers, medicinal chemists, and drug development scientists with a comprehensive technical foundation for working with Desmethylolanzapine dihydrochloride. We move beyond simple data aggregation to explain the causality behind experimental choices, ensuring that the protocols described are not just steps to be followed, but systems to be understood.

Introduction: The Significance of an Active Metabolite

Olanzapine is a cornerstone in the treatment of schizophrenia and bipolar disorder, exerting its therapeutic effects through a complex multi-receptor antagonism profile.[1] Its clinical efficacy and side-effect profile, however, are not solely attributable to the parent compound. Following administration, Olanzapine is extensively metabolized in the liver, primarily by the cytochrome P450 isoform CYP1A2, to form N-Desmethylolanzapine (DMO).[2][3][4] This metabolite is not an inactive byproduct; it is pharmacologically active and circulates in significant concentrations, contributing to the overall therapeutic and physiological response observed in patients.[4][5]

Recent studies have suggested that DMO may possess a distinct metabolic profile from its parent drug, potentially counteracting some of the adverse metabolic effects, such as weight gain and insulin resistance, associated with Olanzapine.[5][6][7] This raises compelling questions about its role and presents new opportunities for therapeutic development. This guide focuses on the dihydrochloride salt form (CAS No. 161696-76-0), which is frequently used in research due to its enhanced stability and aqueous solubility.

Physicochemical and Structural Characteristics

A precise understanding of the compound's fundamental properties is the bedrock of reliable and reproducible research.

Table 1: Physicochemical Properties of Desmethylolanzapine Dihydrochloride

| Property | Value | Source(s) |

| CAS Number | 161696-76-0 | [8][9][10] |

| IUPAC Name | 2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][11][12]benzodiazepine dihydrochloride | [8][10] |

| Molecular Formula | C₁₆H₁₈N₄S (free base) | [8][9][10] |

| Molecular Weight | 298.41 g/mol (free base) | [8][9][10] |

| Synonyms | N-Demethylolanzapine, LY170055 | [2][8][9][13] |

| Appearance | White to off-white solid | [13] |

| Purity | Typically ≥95-98% | [2][9][10] |

| Solubility | Soluble in DMSO and DMF. Limited solubility in ethanol and aqueous buffers. | [2][13] |

The structural distinction from Olanzapine is the absence of a methyl group on the distal nitrogen of the piperazine ring, a modification that influences receptor binding affinity and metabolic stability.

Synthesis and Purification Workflow

The synthesis of Desmethylolanzapine is a multi-step process. The protocol outlined below is a generalized pathway based on established chemical principles for this molecular scaffold.

Expertise & Experience: The critical step in this synthesis is the condensation reaction. It is typically performed in a high-boiling point aprotic solvent mixture, like DMSO and toluene, to achieve the necessary temperature to drive the reaction forward.[14][15] An inert atmosphere is crucial to prevent oxidation and side reactions. Purification via recrystallization is preferred over chromatography for large-scale work due to its efficiency, but the choice of solvent is critical to ensure good recovery and high purity.

Caption: General workflow for the synthesis and purification of Desmethylolanzapine.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a reaction vessel equipped for reflux and under an inert nitrogen atmosphere, combine 4-amino-2-methyl-10H-thieno[2,3-b][11][12]benzodiazepine hydrochloride with a molar excess of piperazine.

-

Solvent Addition: Add a solvent mixture of dimethyl sulfoxide (DMSO) and toluene.[14][15]

-

Condensation: Heat the mixture to reflux and maintain for several hours (typically 2-20 hours depending on scale).[14][15]

-

Self-Validation: Monitor the reaction's progress via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Precipitation: Cool the reaction mixture significantly (e.g., in an ice bath). Add water to precipitate the crude Desmethylolanzapine free base.[14] Stir the resulting suspension at a reduced temperature to maximize yield.

-

Isolation: Collect the solid product by filtration and wash thoroughly with water to remove residual piperazine and DMSO. Dry the crude product under a vacuum.

-

Purification (Recrystallization): a. Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., acetonitrile or ethanol).[14] b. Hot-filter the solution to remove any insoluble impurities. c. Allow the filtrate to cool slowly to room temperature, then further cool in an ice bath to induce crystallization. d. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol). Add a calculated amount of hydrochloric acid (typically 2 equivalents as a solution in an organic solvent) to precipitate the dihydrochloride salt. Collect the salt by filtration and dry.

Analytical Characterization for Quality Assurance

Confirming the identity, purity, and integrity of the synthesized compound is non-negotiable for its use in any scientific application.

Table 2: Key Analytical Methods for Characterization

| Technique | Purpose | Expected Outcome |

| HPLC | Purity assessment and quantification | A single major peak with a purity value of ≥98%. A reversed-phase C8 or C18 column with a mobile phase of phosphate buffer and acetonitrile/methanol is commonly used.[4][16][17] |

| Mass Spectrometry (MS) | Molecular weight and fragmentation confirmation | An observed mass-to-charge ratio (m/z) corresponding to the protonated free base [M+H]⁺. |

| NMR Spectroscopy (¹H, ¹³C) | Unambiguous structural elucidation | A spectrum showing the correct number of protons and carbons with chemical shifts and coupling patterns consistent with the Desmethylolanzapine structure. |

| FTIR Spectroscopy | Functional group identification | Characteristic absorption bands for N-H (piperazine), aromatic C-H, C=N, and C-S bonds. |

Pharmacological Profile

Mechanism of Action

Like its parent compound, Desmethylolanzapine is an antagonist at multiple neurotransmitter receptors.[1] Its antipsychotic activity is primarily attributed to a combination of dopamine D₂ and serotonin 5-HT₂ₐ receptor antagonism. This dual action is a hallmark of atypical antipsychotics, believed to be responsible for efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to older, "typical" antipsychotics.[6]

Caption: DMO's primary mechanism involves blocking D₂ and 5-HT₂ₐ receptors.

Differential Metabolic Effects

A compelling area of research is the divergent metabolic impact of DMO compared to Olanzapine. While Olanzapine use is frequently associated with significant weight gain and metabolic disturbances, animal studies suggest DMO may have the opposite effect. Administration of DMO to obese mice resulted in a loss of body weight and fat mass, along with improved insulin resistance and energy expenditure.[5][7] In clinical studies with schizophrenic patients, lower plasma concentrations of DMO were associated with higher glucose levels and insulin resistance, suggesting a potential protective or counteracting role for the metabolite.[4][6]

Recommended Experimental Protocols

The following are foundational protocols that can be adapted for specific research questions.

Protocol: In-Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of Desmethylolanzapine for a target receptor (e.g., Dopamine D₂).

-

Methodology:

-

Preparation: Prepare cell membrane homogenates expressing the human D₂ receptor. Prepare a stock solution of Desmethylolanzapine dihydrochloride in DMSO and create a serial dilution series in assay buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-Spiperone), and varying concentrations of Desmethylolanzapine.

-

Controls: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a high concentration of an unlabeled D₂ antagonist like haloperidol).

-

Equilibration: Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

-

Harvesting: Rapidly aspirate the contents of the wells onto glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of Desmethylolanzapine. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which can be converted to the Kᵢ value using the Cheng-Prusoff equation.

-

Protocol: In-Vivo Pharmacokinetic Study (Rodent Model)

-

Objective: To characterize the basic pharmacokinetic profile (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂) of Desmethylolanzapine.

-

Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats (n=3-5 per time point). Acclimate the animals according to institutional guidelines.

-

Dose Formulation: Prepare a dosing solution of Desmethylolanzapine dihydrochloride in a suitable vehicle (e.g., sterile saline or 5% DMSO/40% PEG300/55% saline).

-

Administration: Administer a single dose of the compound via the desired route (e.g., 5 mg/kg, oral gavage).

-

Sample Collection: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

-